REACTION_CXSMILES
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[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH2:6]([O:8][C:9](OCC)(OCC)[CH2:10][CH2:11][CH3:12])[CH3:7]>>[CH2:6]([O:8][C:9](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[CH2:10][CH2:11][CH3:12])[CH3:7]
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Name
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|
Quantity
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18.69 g
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Type
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reactant
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Smiles
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C(CC#N)#N
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Name
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|
Quantity
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41.94 g
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Type
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reactant
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Smiles
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C(C)OC(CCC)(OCC)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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after the ethanol has been removed
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Type
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DISTILLATION
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Details
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distilled in vacuo
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(CCC)=C(C#N)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |